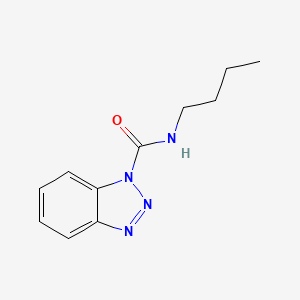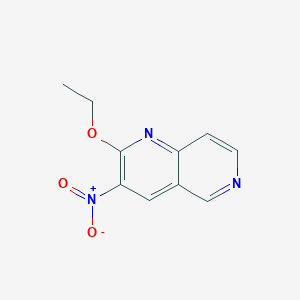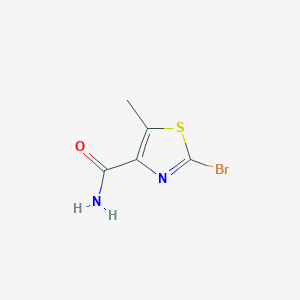![molecular formula C12H9ClN2 B11885902 4-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11885902.png)
4-Chloro-5,6-dihydrobenzo[h]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5,6-dihydrobenzo[h]quinazoline is a chemical compound that belongs to the broader class of quinazoline derivatives. These compounds are characterized by a fused ring structure that combines a benzene ring with a quinazoline moiety, which itself is a fusion of a benzene ring with a pyrimidine ring. The presence of a chlorine atom on the benzene ring adds to the chemical reactivity and potential pharmacological properties of these compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,6-dihydrobenzo[h]quinazoline often involves the use of starting materials such as hydrazinobenzoic acids, benzylamine, or chlorobenzoates, which are then subjected to cyclization reactions and further functionalization. For instance, the synthesis of various benzo[h]quinazoline analogs can be accomplished through the reaction of chalcone with guanidine . Another innovative route involves the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with one-carbon donors to produce triazoloquinazolinones.
Industrial Production Methods: Industrial production methods for quinazoline derivatives, including this compound, typically involve large-scale cyclization reactions under controlled conditions. The reaction of aromatic aldehyde and anthranilic acid is a common method for the preparation of quinazoline .
化学反応の分析
Types of Reactions: 4-Chloro-5,6-dihydrobenzo[h]quinazoline can undergo various chemical reactions, including thionation, chlorination, and treatment with multifunctional nucleophiles to access a range of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazinobenzoic acids, benzylamine, chlorobenzoates, and primary alkylamines. Reaction conditions often involve cyclization reactions under reflux or controlled temperature conditions.
Major Products Formed: Major products formed from these reactions include various substituted quinazoline derivatives, such as phenyl-substituted triazolo-annelated quinazolines and alkylamino derivatives.
科学的研究の応用
4-Chloro-5,6-dihydrobenzo[h]quinazoline has a wide range of scientific research applications due to its diverse pharmacological properties. It has been studied for its potential as an anticancer agent, with various analogs showing significant anticancer activity against different cancer cell lines . Additionally, quinazoline derivatives have been investigated for their antibacterial, antifungal, anti-inflammatory, and antiviral activities . These compounds are also used in the development of novel therapeutics for diseases such as bladder cancer .
作用機序
The mechanism of action of 4-Chloro-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets and pathways. For example, some quinazoline derivatives have been shown to inhibit tubulin polymerization, thereby triggering apoptosis in cancer cells . The presence of a chlorine atom on the benzene ring enhances the compound’s reactivity and potential pharmacological effects.
類似化合物との比較
Similar Compounds: Similar compounds to 4-Chloro-5,6-dihydrobenzo[h]quinazoline include other quinazoline derivatives such as 4-phenyl-5,6-dihydrobenzo[h]quinazoline and 10-(4-chlorophenyl)-7-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which includes a chlorine atom on the benzene ring. This structural feature contributes to its distinct chemical reactivity and potential pharmacological properties.
特性
分子式 |
C12H9ClN2 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC名 |
4-chloro-5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C12H9ClN2/c13-12-10-6-5-8-3-1-2-4-9(8)11(10)14-7-15-12/h1-4,7H,5-6H2 |
InChIキー |
ZNHGKTWTTFFFSC-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C3=CC=CC=C31)N=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-Phenyl-3-oxa-1-azaspiro[4.5]decane](/img/structure/B11885898.png)

